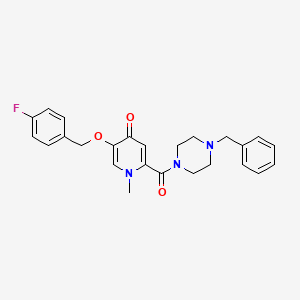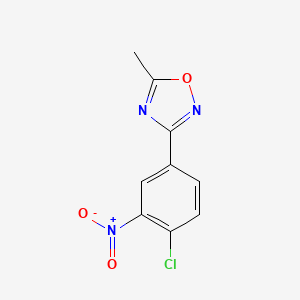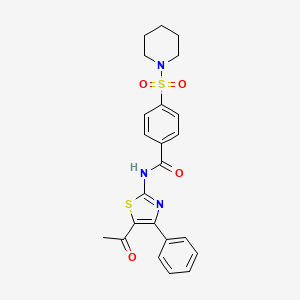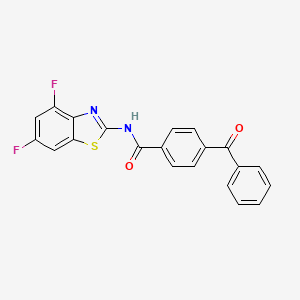
3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride is a chemical compound with the molecular formula C8H12ClN3O and a molecular weight of 201.65 . It is intended for research use only and is not suitable for human or veterinary use.
Synthesis Analysis
The synthesis of similar compounds, such as novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, has been achieved using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles . Another study proposed a convenient and affordable synthetic pathway for obtaining new α-aminoamidines starting from aminonitriles . These α-aminoamidines can be applied as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks .Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C8H12ClN3O . Unfortunately, detailed structural information such as bond lengths and angles are not available in the retrieved sources.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the retrieved sources, related compounds such as novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using trimethylamine and magnesium oxide nanoparticles .Applications De Recherche Scientifique
1. Insecticidal and Antibacterial Potential
Pyrimidine-linked heterocyclic compounds, including those similar to 3-(pyrimidin-2-yl)oxolan-3-amine hydrochloride, have been explored for their insecticidal and antimicrobial potential. A study by Deohate and Palaspagar (2020) synthesized and evaluated certain pyrimidine-linked pyrazole compounds for their insecticidal and antibacterial activities, demonstrating the potential of pyrimidine derivatives in these fields Deohate & Palaspagar, 2020.
2. Corrosion Inhibition
Pyrimidinic Schiff bases, including compounds structurally related to this compound, have been studied as corrosion inhibitors for mild steel in hydrochloric acid solution. A study by Ashassi-Sorkhabi et al. (2005) found that these inhibitors are effective even at low concentrations and are mixed-type inhibitors, suggesting applications in material science and engineering Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005.
3. Fluorescence Binding Studies
The interactions of pyrimidinic compounds with proteins have been investigated using fluorescence binding studies. Meng et al. (2012) synthesized and studied the interactions of p-hydroxycinnamic acid amides, including pyrimidinic derivatives, with bovine serum albumin. These studies can enhance understanding of drug-protein interactions and inform pharmaceutical design Meng, Zhu, Zhao, Yu, & Lin, 2012.
4. Antitumor and Antimicrobial Activities
Research into pyrimidinic compounds has revealed their potential in antitumor and antimicrobial applications. Titi et al. (2020) synthesized pyrazole derivatives, including compounds with pyrimidin-2-amine, and confirmed their biological activity against breast cancer and microbes, demonstrating the potential of pyrimidinic compounds in medicinal chemistry Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020.
5. Corrosion Inhibition and Surface Analysis
In another study, pyrimidine derivatives, similar to this compound, were synthesized and evaluated for their action against corrosion of mild steel in an acidic solution. Yadav et al. (2015) employed various techniques such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy to study the inhibitors. This research contributes to corrosion science and surface chemistry Yadav, Kumar, Sinha, Bahadur, & Ebenso, 2015.
Mécanisme D'action
Target of Action
The primary target of 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
It is known that the compound interacts with its target, plk4, and inhibits its activity . This inhibition disrupts the process of centriole duplication, which can lead to cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
The compound affects the pathway of centriole duplication by inhibiting PLK4 . This disruption can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
It is known that the compound exhibits good plasma stability and liver microsomal stability . These properties suggest that the compound may have good bioavailability.
Result of Action
The inhibition of PLK4 by this compound leads to disruption of centriole duplication . This can result in cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their proliferation .
Propriétés
IUPAC Name |
3-pyrimidin-2-yloxolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.ClH/c9-8(2-5-12-6-8)7-10-3-1-4-11-7;/h1,3-4H,2,5-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCVCKDMWDCNAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C2=NC=CC=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2839031.png)
![5,6-dichloro-N-[1-(2-oxooxolan-3-yl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2839032.png)


![(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime](/img/structure/B2839038.png)
![3-Propan-2-yl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2839042.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2839045.png)



![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[1-(4-fluorophenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2839050.png)


